![molecular formula C16H12N4O4 B2743153 2-Hydroxy-5-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid CAS No. 1417635-98-3](/img/structure/B2743153.png)
2-Hydroxy-5-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid
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Description
2-Hydroxy-5-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid, also known as HPTA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzoic acid and has been synthesized using different methods. In
Scientific Research Applications
Synthesis and Antimicrobial Activities
Synthesis of Biologically Active Molecules : This compound and similar derivatives have been synthesized and explored for their potential as antimicrobial agents. For example, the synthesis of fluorine-containing thiadiazolotriazinones, a related group of compounds, demonstrated promising antibacterial activities at certain concentrations (Holla, Bhat, & Shetty, 2003).
Antimicrobial Evaluation of Triazole Derivatives : Another related area of research involves the synthesis and evaluation of 1,2,4-triazole derivatives. These compounds, which share a similar structural framework, have been screened for antimicrobial activities, with some showing good or moderate effects against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Structural Analysis and Characterization
Molecular Structure Characterization : In-depth analysis of molecular structures, including X-ray diffraction studies, has been conducted on compounds structurally similar to 2-Hydroxy-5-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid. These studies provide insights into their molecular geometries and potential applications (Fun, Quah, Nithinchandra, & Kalluraya, 2011).
Analysis of Secondary Interactions : Research also includes examining the secondary interactions and structure-activity relationships of benzoic acids with similar structures, enhancing the understanding of their chemical behavior and potential use in various applications (Dinesh, 2013).
Anticancer Studies
Anticancer Activity of Metal Complexes : Studies have been conducted on metal complexes derived from 1,2,4-triazines, evaluating their anticancer properties. This area of research is crucial for developing new therapeutic agents (Refat, El‐Deen, El-Garib, & Abd El-Fattah, 2015).
Evaluation of Anticancer Derivatives : The synthesis and evaluation of certain derivatives, particularly those containing the 1,2,4-triazole ring, have shown potential in anticancer applications, highlighting the versatility and significance of these compounds in medical research (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
properties
IUPAC Name |
2-hydroxy-5-[(5-oxo-6-phenyl-4H-1,2,4-triazin-3-yl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4/c21-12-7-6-10(8-11(12)15(23)24)17-16-18-14(22)13(19-20-16)9-4-2-1-3-5-9/h1-8,21H,(H,23,24)(H2,17,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVZOGYVSCDJCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(NC2=O)NC3=CC(=C(C=C3)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid |
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